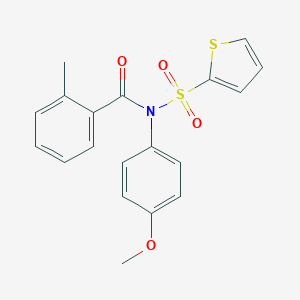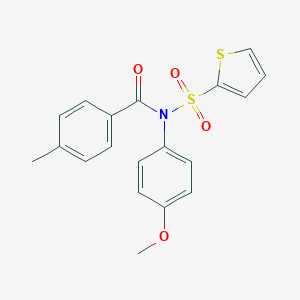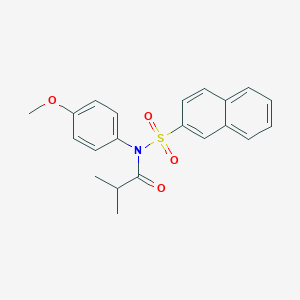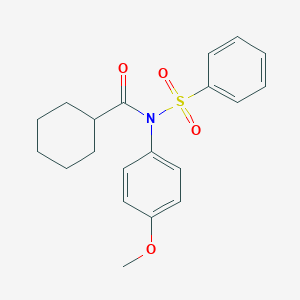![molecular formula C12H13ClN2O2S B284108 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide, also known as CM-675, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been shown to be effective in a number of different lab experiments. In
Wirkmechanismus
The mechanism of action for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of dipeptidyl peptidase IV (DPP-IV), which is an enzyme that is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it a promising candidate for scientific research. Some of these effects include the inhibition of DPP-IV activity, the reduction of blood glucose levels, and the enhancement of insulin secretion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide in lab experiments is its ability to inhibit DPP-IV activity, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, and it may not be suitable for use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide. One potential area of focus is the development of new drugs based on this compound, particularly for the treatment of diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, new synthesis methods and purification techniques may be developed to make this compound more accessible for use in scientific research.
Synthesemethoden
The synthesis method for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide involves a multi-step process that begins with the reaction of 4-chloro-2-methoxy-5-methylphenylamine with ethyl chloroacetate in the presence of sodium hydride. This reaction results in the formation of N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxoacetamide. This intermediate is then reacted with sodium thiolate to form this compound, which is the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has a number of potential scientific research applications. One of the most promising uses for this compound is in the development of new drugs for the treatment of various diseases. This compound has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C12H13ClN2O2S |
|---|---|
Molekulargewicht |
284.76 g/mol |
IUPAC-Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(cyanomethylsulfanyl)acetamide |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-5-10(11(17-2)6-9(8)13)15-12(16)7-18-4-3-14/h5-6H,4,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
KBQSSNNVHUDOIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSCC#N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

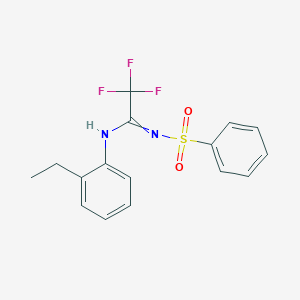
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)
